molecular formula C18H15N3O B3861378 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B3861378
M. Wt: 289.3 g/mol
InChI Key: GQVAZNSINIZADW-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as MBAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBAM belongs to the class of benzimidazole derivatives and has shown promising results in the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves its ability to inhibit the activity of several enzymes and proteins involved in cancer cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile also inhibits the activity of several signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to have several biochemical and physiological effects in addition to its anticancer activity. It has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its high potency and selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the long-term safety and efficacy of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in humans.

Future Directions

There are several future directions for research on 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One potential direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore its potential use in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, more studies are needed to determine the optimal dosage and administration of 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile for therapeutic use.

Scientific Research Applications

3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-(2-methoxyphenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile works by inducing cell cycle arrest and apoptosis in cancer cells, thereby preventing their proliferation and promoting their death.

properties

IUPAC Name

(Z)-3-(2-methoxyphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-12-7-8-15-16(9-12)21-18(20-15)14(11-19)10-13-5-3-4-6-17(13)22-2/h3-10H,1-2H3,(H,20,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVAZNSINIZADW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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